Mangafodipir (trisodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

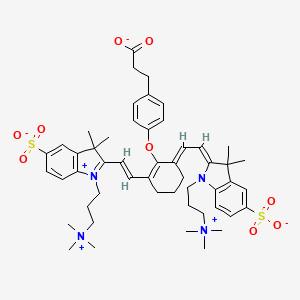

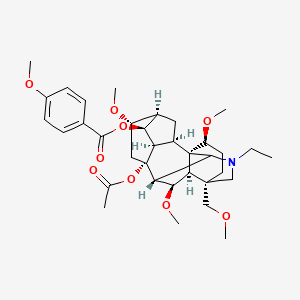

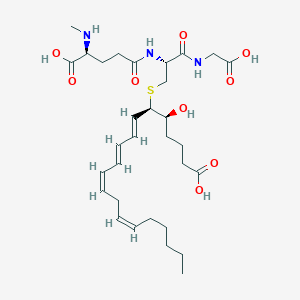

Mangafodipir (trisodium), sold under the brand name Teslascan, is a contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast of images, particularly of the liver and pancreas . It consists of a paramagnetic manganese (II) ion and the chelating agent fodipir (dipyridoxyl diphosphate, DPDP) . This compound has also shown potential as an adjunct in chemotherapy and coronary interventions .

Métodos De Preparación

Mangafodipir (trisodium) is synthesized by combining manganese (II) ions with the chelating agent fodipir (dipyridoxyl diphosphate, DPDP) . The preparation involves dissolving the components in water and adjusting the pH to ensure stability. The solution is then sterilized and packaged for intravenous administration . Industrial production methods involve stringent quality control measures to ensure the purity and stability of the compound .

Análisis De Reacciones Químicas

Mangafodipir (trisodium) undergoes several types of chemical reactions:

Oxidation and Reduction: The manganese (II) ion can participate in redox reactions, altering its oxidation state.

Substitution: The chelating agent DPDP can undergo substitution reactions, where ligands are replaced by other molecules.

Hydrolysis: The compound can hydrolyze under certain conditions, leading to the release of manganese ions.

Common reagents used in these reactions include acids, bases, and other chelating agents . The major products formed depend on the specific reaction conditions but often involve the release or transformation of manganese ions .

Aplicaciones Científicas De Investigación

Mangafodipir (trisodium) has a wide range of scientific research applications:

Chemistry: Used as a paramagnetic contrast agent in MRI to study the structure and function of various organs.

Biology: Helps in visualizing biological processes and detecting abnormalities in tissues.

Medicine: Enhances the contrast of MRI images, aiding in the diagnosis of liver and pancreatic lesions.

Industry: Utilized in the development of new imaging techniques and contrast agents.

Mecanismo De Acción

After intravenous administration, mangafodipir (trisodium) dissociates slowly, releasing manganese ions and the chelating agent DPDP . The manganese ions are taken up by hepatocytes with high affinity and selectivity, enhancing the contrast in MRI images . The chelating agent is distributed to the extracellular fluid and later eliminated via urine . The compound also exhibits manganese superoxide dismutase (MnSOD) mimetic activity, which helps in reducing oxidative stress .

Comparación Con Compuestos Similares

Mangafodipir (trisodium) is unique due to its dual function as an MRI contrast agent and a MnSOD mimetic . Similar compounds include:

Gadopentetate dimeglumine: Another MRI contrast agent but does not have MnSOD mimetic activity.

Gadoteridol: Used in MRI but lacks the dual functionality of mangafodipir (trisodium).

Calmangafodipir: A stabilized form of mangafodipir with improved therapeutic activity.

Mangafodipir (trisodium) stands out due to its ability to enhance MRI contrast and provide therapeutic benefits through its MnSOD mimetic activity .

Propiedades

Fórmula molecular |

C22H27MnN4Na3O14P2 |

|---|---|

Peso molecular |

757.3 g/mol |

Nombre IUPAC |

trisodium;2-[2-[carboxylatomethyl-[[5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl-3-oxidopyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetate;manganese(2+) |

InChI |

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |

Clave InChI |

BENFPBJLMUIGGD-UHFFFAOYSA-I |

SMILES canónico |

CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)(O)O.[Na+].[Na+].[Na+].[Mn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B10752232.png)

![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10752240.png)

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)